molecular formula C8H10ClNO B6344025 Isoindolin-5-ol hydrochloride;  97% CAS No. 1126832-40-3

Isoindolin-5-ol hydrochloride; 97%

Cat. No. B6344025
CAS RN: 1126832-40-3
M. Wt: 171.62 g/mol
InChI Key: GYWKBIQJSDFUSK-UHFFFAOYSA-N
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Description

Isoindolin-5-ol hydrochloride, commonly referred to as IH, is a synthetic, white, crystalline powder composed of 97% hydrochloride salt. It is a versatile compound with a wide range of applications in scientific research. IH is a chiral molecule that can exist as either the R or S form, and can also be used in a racemic mixture. It is a relatively stable compound, and has a melting point of approximately 85°C.

Scientific Research Applications

Synthesis and Chemical Applications

Isoindoline derivatives are significant in synthetic organic chemistry, particularly in the construction of O- and N-heterocycles. The cyclocarbonylative Sonogashira coupling of suitable alcohols and amides has been carefully considered for the construction of alkylidenephthalans, -isochromans, and -isoindolines. This method represents a valuable and atom-economic route for creating these scaffolds, which are present in many classes of products such as antimycotics, antibiotics, antioxidants, pigments, and fluorophores (Albano & Aronica, 2017).

Pharmacological and Biological Activities

Isoquinoline alkaloids, closely related to isoindolines, have shown a wide range of biological activities. These compounds, isolated from different plant species, have confirmed antimicrobial, antibacterial, antitumor, and other activities. The structure, origins, and reported biological activities of isoquinoline N-oxides alkaloids are reviewed, with predictions of new possible applications through SAR (structure-activity relationship) activities (Dembitsky, Gloriozova, & Poroikov, 2015).

Antioxidant Activity and Analytical Methods

The antioxidant activity of compounds and their determination play a crucial role in various fields, including food engineering and pharmacology. Isoindoline derivatives could potentially contribute to these applications due to their structural capabilities for radical scavenging. Various assays based on hydrogen atom transfer (HAT) and electron transfer (ET) are employed to determine the antioxidant capacity of compounds, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods could be applicable to studying the antioxidant properties of isoindoline derivatives (Munteanu & Apetrei, 2021).

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isoindolin-5-ol hydrochloride are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of Isoindolin-5-ol hydrochloride on cells are not well-documented. It is likely that this compound influences cell function by interacting with various cellular processes. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWKBIQJSDFUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659208
Record name 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105358-58-5
Record name 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (235.3 mmol) of tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate are dissolved in 20 ml of a 4 M hydrogen chloride solution in dioxane. After 1 h at 22° C., the mixture is evaporated to dryness in vacuo. The resultant white crystals (1.4 g (96%) MW 171.6) are employed in the following reactions without further purification.
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